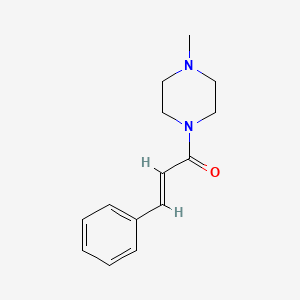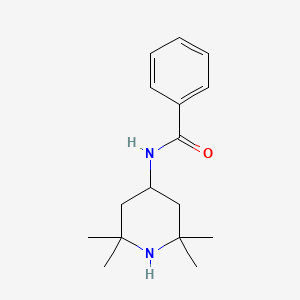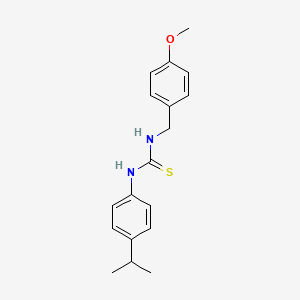
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as IMBT and belongs to the class of thiourea derivatives. The unique chemical structure of IMBT has made it an attractive target for researchers in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of IMBT is not fully understood. However, it is believed that IMBT acts as a chelating agent, forming stable complexes with metal ions and enzymes. These complexes can interfere with the normal function of the metal ions and enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects:
IMBT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of diseases such as cancer and Alzheimer's disease. IMBT has also been shown to have antibacterial and antifungal properties, which can be useful in the development of new drugs for the treatment of infections.
実験室実験の利点と制限
One of the advantages of using IMBT in lab experiments is its stability and solubility in various solvents. IMBT can also form stable complexes with metal ions and enzymes, making it useful in various experiments. However, one of the limitations of using IMBT is its potential toxicity. It is important to use IMBT in controlled conditions and to follow safety protocols to minimize the risk of exposure.
将来の方向性
There are several future directions for research on IMBT. One area of research is the development of new drugs based on the structure of IMBT. The antioxidant, anti-inflammatory, and antibacterial properties of IMBT can be used to develop new drugs for the treatment of various diseases.
Another area of research is the use of IMBT as a sensor for metal ions and enzymes. IMBT can be modified to have fluorescent properties, which can be used to detect the presence of metal ions and enzymes in biological samples.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and ability to form stable complexes with metal ions and enzymes make it an attractive target for researchers. Further research on IMBT can lead to the development of new drugs and sensors for various applications.
合成法
The synthesis of IMBT involves the reaction of 4-isopropylphenyl isothiocyanate with 4-methoxybenzylamine in the presence of a base such as potassium carbonate. The reaction yields IMBT as a white crystalline solid. The purity of IMBT can be improved by recrystallization using a suitable solvent.
科学的研究の応用
IMBT has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a ligand for metal ions. IMBT can form stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science.
Another area of research is the use of IMBT as an inhibitor of enzymes. IMBT has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and urease. This inhibition can be used to study the mechanism of enzyme action and to develop new drugs for the treatment of diseases.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(2)15-6-8-16(9-7-15)20-18(22)19-12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABBMFTZOXFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)
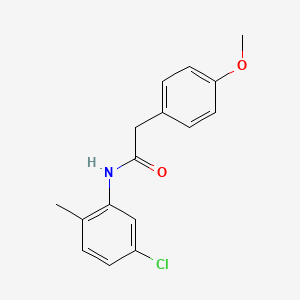
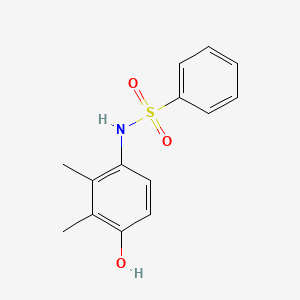
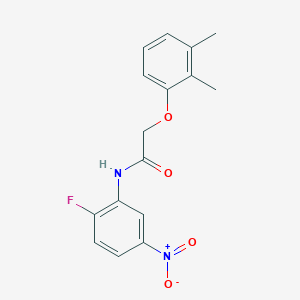
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5837478.png)
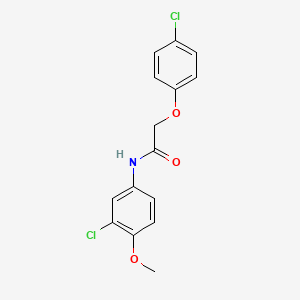

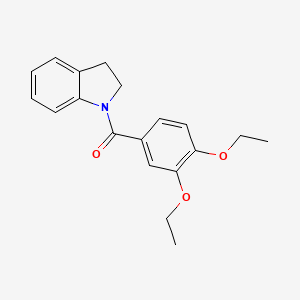

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
